molecular formula C12H13N3O B14485422 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine CAS No. 66138-42-9

3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine

Cat. No.: B14485422
CAS No.: 66138-42-9
M. Wt: 215.25 g/mol
InChI Key: OKWGGIYLFTXBOD-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique structure with ethyl, methyl, phenyl, and oxo substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), can be employed to synthesize this compound . The reaction typically requires an acidic catalyst and is conducted at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. This can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Research has shown that triazine derivatives can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway, suggesting potential neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of the ethyl, methyl, phenyl, and oxo groups contributes to its distinct behavior in various chemical and biological contexts.

Properties

CAS No.

66138-42-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-ethyl-5-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium

InChI

InChI=1S/C12H13N3O/c1-3-11-13-14-12(9(2)15(11)16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

OKWGGIYLFTXBOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C(=C(N=N1)C2=CC=CC=C2)C)[O-]

Origin of Product

United States

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